molecular formula C22H40N4O2 B4736689 (Z)-N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide

(Z)-N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide

Cat. No.: B4736689
M. Wt: 392.6 g/mol
InChI Key: AUAGWNJGZHCKHO-KTKRTIGZSA-N
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Description

(Z)-N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide is a synthetic organic compound It is characterized by the presence of two tetramethylpiperidinyl groups attached to a butenediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine and but-2-enediamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction may require specific temperatures and pressures to ensure the correct stereochemistry (Z-configuration) is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods.

Chemical Reactions Analysis

Types of Reactions

(Z)-N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The tetramethylpiperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, (Z)-N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide may be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide: A similar compound without the (Z)-configuration.

    N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide: A related compound with an ethanediamide backbone instead of butenediamide.

Uniqueness

(Z)-N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide is unique due to its (Z)-configuration, which can impart different chemical and biological properties compared to its (E)-isomer or other related compounds. This configuration can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

IUPAC Name

(Z)-N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N4O2/c1-19(2)11-15(12-20(3,4)25-19)23-17(27)9-10-18(28)24-16-13-21(5,6)26-22(7,8)14-16/h9-10,15-16,25-26H,11-14H2,1-8H3,(H,23,27)(H,24,28)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAGWNJGZHCKHO-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C=CC(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(CC(N1)(C)C)NC(=O)/C=C\C(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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